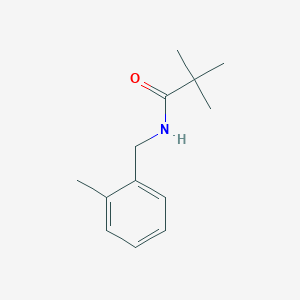
N-(2-Methylbenzyl)pivalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Methylbenzyl)pivalamide is an organic compound that belongs to the class of amides It is derived from pivalic acid and 2-methylbenzylamine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylbenzyl)pivalamide typically involves the reaction of 2-methylbenzylamine with pivaloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yields .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher efficiency and yield. The use of automated systems also reduces the risk of human error and increases the reproducibility of the process .
化学反应分析
Types of Reactions
N-(2-Methylbenzyl)pivalamide undergoes various chemical reactions, including:
Lateral Lithiation: This reaction involves the lithiation of the nitrogen and the methyl group at position 2 using tert-butyllithium at -78°C.
Common Reagents and Conditions
Lateral Lithiation: tert-Butyllithium (t-BuLi) at -78°C.
Dehydration: Trifluoroacetic acid (TFA) is often used to facilitate the dehydration process.
Major Products Formed
Tetrahydroisoquinolines: Formed through cyclization and dehydration reactions.
Alkenes: Formed through dehydration within the substituted side chain.
科学研究应用
N-(2-Methylbenzyl)pivalamide has several applications in scientific research:
Synthetic Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including tetrahydroisoquinolines.
Pharmaceuticals: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
作用机制
The mechanism of action of N-(2-Methylbenzyl)pivalamide involves its ability to undergo lateral lithiation and subsequent reactions with electrophiles. The lithiation process activates the compound, allowing it to form new bonds and create complex structures. The presence of the pivaloyl group enhances the stability of the intermediate species, facilitating the formation of the desired products .
相似化合物的比较
Similar Compounds
N-(2-Methylbenzyl)-N,N-dimethylurea: Similar in structure but contains a dimethylurea group instead of a pivalamide group.
N-(2-Methoxybenzyl)pivalamide: Contains a methoxy group at the 2-position instead of a methyl group.
Uniqueness
N-(2-Methylbenzyl)pivalamide is unique due to its ability to undergo lateral lithiation and form a variety of substituted derivatives. The presence of the pivaloyl group provides additional stability to the intermediate species, making it a valuable compound in synthetic chemistry .
属性
IUPAC Name |
2,2-dimethyl-N-[(2-methylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-7-5-6-8-11(10)9-14-12(15)13(2,3)4/h5-8H,9H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBMFYJDZHTDGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(4-bromophenyl)sulfamoyl]-4-methoxy-N-pyridin-3-ylbenzamide](/img/structure/B7479235.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyacetamide](/img/structure/B7479237.png)
![2-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethoxy]benzamide](/img/structure/B7479240.png)
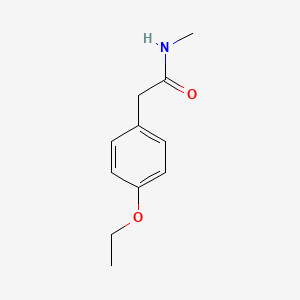
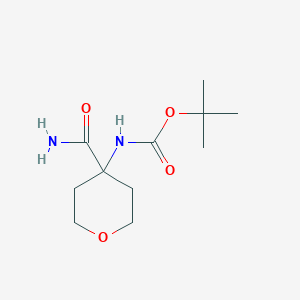
![(1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol](/img/structure/B7479263.png)
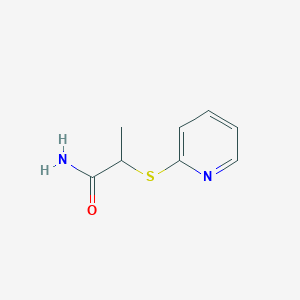
![4-[[2-(Azepan-1-yl)-2-oxoethyl]sulfanylmethyl]-7,8-dimethylchromen-2-one](/img/structure/B7479277.png)
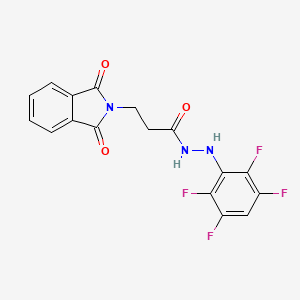
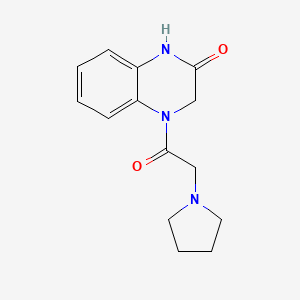
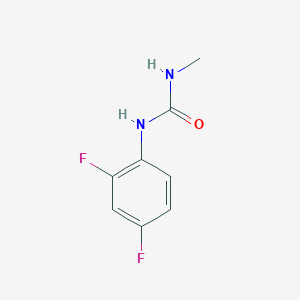
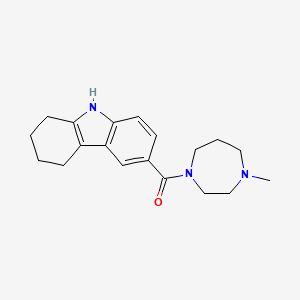
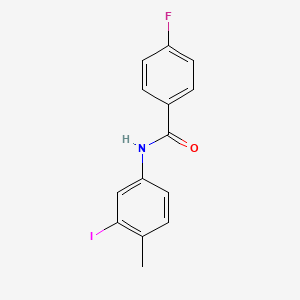
![1-[4-(1-Benzofuran-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7479341.png)
